molecular formula C17H18N6O2 B3013089 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide CAS No. 1171507-67-7

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide

Cat. No.: B3013089
CAS No.: 1171507-67-7
M. Wt: 338.371
InChI Key: HVOXZPFAKMNWKY-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of pyrazole derivatives, including structural studies through X-Ray crystallography and bioactivities assessment, have identified antitumor, antifungal, and antibacterial pharmacophore sites. The study elucidates the geometric parameters and theoretical physical and chemical properties of these compounds, linking their structure to biological activity against breast cancer and microbes (Titi et al., 2020).
  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes exhibit significant antioxidant activity, highlighting their potential in mitigating oxidative stress, which is a common factor in numerous diseases including cancer and neurodegenerative disorders (Chkirate et al., 2019).

Biological Applications

  • Pyrazolopyrimidine analogues have been synthesized for their potent antitumor activities. These compounds, through a principal synthetic step involving palladium-catalyzed C-C coupling, show in vitro cell growth inhibitory activity, emphasizing the therapeutic potential of pyrazole and pyrimidine-based derivatives in cancer treatment (Taylor & Patel, 1992).
  • Another study focuses on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of pyrazolopyrimidine compounds in addressing both cancer and inflammation-related conditions (Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activities

  • The synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety have been conducted, revealing high antibacterial activities. This suggests the potential use of these compounds in developing new antibacterial agents (Azab et al., 2013).
  • Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylates have been synthesized and evaluated for their anti-tubercular activity. One of the compounds emerged as a potent agent against mycobacterium tuberculosis, demonstrating the potential of these hybrids in treating tuberculosis (Vavaiya et al., 2022).

Mechanism of Action

The mechanism of action of pyrazole and pyrimidine derivatives can vary widely, depending on their specific structure and the target they interact with . For example, some pyrazole derivatives have been found to exhibit neurotoxic potentials .

Safety and Hazards

The safety and hazards associated with pyrazole and pyrimidine derivatives would depend on their specific structure and pharmacological properties .

Future Directions

The future research directions in this field could involve the design and synthesis of new pyrazole and pyrimidine derivatives with improved pharmacological activities and safety profiles .

Properties

IUPAC Name

2-phenoxy-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-17(12-25-14-5-2-1-3-6-14)19-9-8-18-15-11-16(21-13-20-15)23-10-4-7-22-23/h1-7,10-11,13H,8-9,12H2,(H,19,24)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOXZPFAKMNWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.